3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile
Description
3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethoxy group, a piperazine ring, and a nitrile group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Properties
CAS No. |
90280-03-8 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-8-9(7-11)10(14)13-5-3-12-4-6-13/h8,12H,2-6H2,1H3 |
InChI Key |
QFGSHVOSWVFSBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C(=O)N1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile typically involves the reaction of ethyl cyanoacetate with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The nitrile group may also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-2-(piperidine-1-carbonyl)prop-2-enenitrile
- 3-Ethoxy-2-(morpholine-1-carbonyl)prop-2-enenitrile
- 3-Ethoxy-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Uniqueness
3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different ring structures, this compound may exhibit different reactivity and pharmacological profiles, making it valuable for specific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
